molecular formula C27H32N2O6 B2642278 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid CAS No. 1822486-29-2

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid

Cat. No.: B2642278
CAS No.: 1822486-29-2
M. Wt: 480.561
InChI Key: IDKGLWFAJDYWIP-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid is an organic compound with the molecular formula C27H33N3O6. This compound is notable for its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids during the coupling reactions .

Preparation Methods

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions for deprotection, and various solvents like dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, during the coupling reactions, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar compounds include other Boc- and Fmoc-protected amino acids, such as:

The uniqueness of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid lies in its specific combination of protecting groups and its application in the synthesis of complex peptides .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)14-17-12-13-29(15-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKGLWFAJDYWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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